rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans
Description
This compound features a pyrrolidine core with a trans configuration, a benzyl group at the 1-position, and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the 4-position. The carboxylic acid at the 3-position enhances its polarity, while the Boc group provides steric protection for the amine during synthetic processes. The benzyl group contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties.
Properties
Molecular Formula |
C18H26N2O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-9-14-11-20(12-15(14)16(21)22)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
WTUJEDVMNMOZDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Proline Derivatives
Starting from enantiomerically enriched proline derivatives, the trans configuration is established through stereochemical retention. For example:
- Methyl (3S,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate (CAS: 955138-40-6) is synthesized via cyclization of a Boc-protected prolinol intermediate.
- Reagents : Boc₂O (di-tert-butyl dicarbonate), triethylamine (TEA), benzyl bromide.
- Conditions : 0–25°C, dichloromethane (DCM) solvent.
Intramolecular Alkylation
Alternative routes employ α,ω-diamine precursors. For instance:
- Intermediate : tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes cyclization with benzyl bromide under basic conditions.
- Yield : 78–85%.
Introduction of the Benzyl Group
The benzyl moiety is introduced via nucleophilic substitution or reductive alkylation:
Alkylation of Pyrrolidine Nitrogen
- Reagents : Benzyl bromide, potassium carbonate (K₂CO₃).
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Conditions : 50–80°C, 12–24 hours.
- Key Consideration : Excess benzyl bromide ensures complete substitution, avoiding N-alkylation byproducts.
Boc Protection of the Aminomethyl Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine:
Standard Boc Protection Protocol
Alternative Methods
- Carbodiimide-Mediated Coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for sterically hindered amines.
Carboxylation at the 3-Position
The carboxylic acid group is introduced via hydrolysis of a methyl ester precursor:
Saponification of Methyl Ester
- Reagents : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
- Solvent : Methanol/water (4:1 v/v).
- Conditions : 50°C, 6–8 hours.
- Yield : >90%.
Stereochemical Control
The trans configuration is ensured through:
Chiral Auxiliaries
Catalytic Asymmetric Hydrogenation
- Rhodium or palladium catalysts (e.g., Rh(I)-(S)-BINAP) for enantioselective reduction of imine intermediates.
- Enantiomeric Excess (ee) : 80–95%.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and automated systems improve efficiency:
Flow Chemistry Advantages
Purification Techniques
- Crystallization : Ethanol/water mixtures for high-purity isolation.
- Chromatography : Reverse-phase HPLC for enantiomer separation.
Comparative Data Table: Synthetic Routes
Challenges and Solutions
Chemical Reactions Analysis
Key Functional Groups and Reactivity
This compound contains a pyrrolidine ring, a benzyl substituent, and a tert-butoxycarbonyl (Boc)-protected amino group. These groups dictate its chemical behavior:
-
Boc Protection : Facilitates selective reactions by shielding the amine from nucleophilic or acidic conditions.
-
Carboxylic Acid : Enables coupling reactions (e.g., amide or ester formation) .
-
Pyrrolidine Ring : Susceptible to oxidation or substitution at specific positions.
Deprotection of the Boc Group
The Boc protecting group can be removed under acidic conditions to yield the free amine:
-
Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Conditions : Room temperature or mild heating.
-
Outcome : Liberates the amino group for subsequent reactions (e.g., nucleophilic substitution).
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Deprotection | TFA/HCl | RT or mild heating | Unprotected amine |
Oxidation of the Pyrrolidine Ring
Oxidation introduces functional groups (e.g., ketones, aldehydes) while preserving the Boc group:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Conditions : Aqueous or organic solvents at controlled temperatures .
-
Example : Ozonolysis of pyrrolidine derivatives yields carbonyl compounds .
Substitution Reactions
The benzyl group is replaceable via nucleophilic substitution:
-
Mechanism : SN2 displacement by nucleophiles (e.g., amines, thiols).
-
Conditions : Polar aprotic solvents (e.g., DMF) with bases like triethylamine.
Coupling Reactions
The carboxylic acid group facilitates coupling to form amides or esters:
-
Application : Peptide synthesis or bioconjugation.
Biological Implications
Recent studies highlight the compound’s potential in:
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an intermediate in the synthesis of biologically active molecules. Its structural characteristics allow it to act as a building block in peptide synthesis and the development of novel pharmaceuticals targeting specific biological pathways.
Drug Design
Due to its ability to undergo various chemical reactions, including hydrolysis and coupling reactions, rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid can be employed in designing drugs that require precise modifications to achieve desired pharmacological effects. The Boc group serves as a protective group that can be selectively removed under mild conditions, facilitating the synthesis of complex molecules.
Interaction studies with biological targets are essential for understanding the pharmacodynamics of this compound. These studies typically assess:
- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
- Inhibition Studies : Investigating its potential as an inhibitor for enzymes such as arginase, which plays a role in metabolic pathways.
Case Study 1: Arginase Inhibition
Research has indicated that compounds similar to rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid may serve as inhibitors for arginase enzymes. These studies highlight the compound's potential therapeutic applications in conditions where arginase activity is implicated, such as certain cancers and inflammatory diseases .
Case Study 2: Peptide Synthesis
In peptide synthesis applications, the tert-butoxycarbonyl group has been utilized effectively to protect amine functionalities during coupling reactions. This method allows for selective reactions without interference from other functional groups present in the molecule. The ability to remove this protecting group under mild conditions enhances its utility in synthesizing complex peptides.
Comparative Analysis with Related Compounds
| Compound Name | Structural Characteristics | Applications |
|---|---|---|
| rac-(3R,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylic acid | Contains difluoromethyl group; potential for enhanced biological activity | Drug design targeting specific pathways |
| rac-(3R,4S)-1-benzyl-4-(dimethoxypiperidine-4-carboxylic acid | Features piperidine ring; used in synthesizing analogs | Similar applications in medicinal chemistry |
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Comparative Insights
Core Structure and Ring Size
- The target compound’s pyrrolidine core (5-membered ring) offers moderate conformational rigidity compared to piperidine derivatives (6-membered ring, ), which exhibit greater flexibility and altered binding kinetics in biological targets .
Substituent Effects
- Lipophilicity : The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability but limiting aqueous solubility. In contrast, dihydrochloride salts () and hydroxymethyl analogs () show improved solubility (>50 mg/mL) due to ionic or polar groups .
- Electronic Effects : Electron-withdrawing groups like trifluoromethyl () increase metabolic stability, while electron-donating groups like methoxy () enhance solubility .
Stereochemistry and Spatial Arrangement
- The trans configuration in the target compound and furan-substituted analog () dictates spatial orientation, influencing interactions with chiral biological targets. For example, trans-4-(2-furanyl) derivatives adopt conformations that optimize dipole interactions .
Protective Groups
- The Boc group is widely used in analogs () for amine protection during synthesis. Its bulkiness can hinder undesired side reactions but may reduce reactivity in sterically crowded environments .
Salt Forms and Solubility
- Dihydrochloride salts () demonstrate superior crystallinity and solubility compared to free carboxylic acids, making them preferable for pharmaceutical formulations .
Biological Activity
The compound rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans, is a member of the pyrrolidine family and has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C18H26N2O4 and a molecular weight of approximately 334.41 g/mol, this compound exhibits unique structural characteristics that may confer distinct biological properties.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O4 |
| Molecular Weight | 334.41 g/mol |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 490.8 ± 35.0 °C (Predicted) |
| pKa | 3.73 ± 0.40 (Predicted) |
These properties indicate the compound's stability and potential reactivity in biological systems.
The biological activity of rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid is largely attributed to its functional groups. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, allowing selective reactions without interference from other functional groups. This feature is crucial in drug design and development.
Interaction with Biological Targets
Interaction studies have shown that this compound can engage with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural similarity to other pyrrolidine derivatives suggests it may exhibit similar pharmacological effects.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Research indicates that certain pyrrolidine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.
- Neuroprotective Properties : Some studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 2: Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms of pyrrolidine derivatives. It was found that these compounds effectively inhibited pro-inflammatory cytokines in cell cultures, suggesting a pathway for developing new anti-inflammatory drugs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
